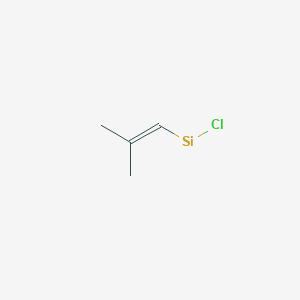
CID 53400515
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 53400515” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds
Análisis De Reacciones Químicas
CID 53400515 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions that are well-documented in the field of organic chemistry. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions, on the other hand, may involve nucleophiles or electrophiles to replace specific functional groups within the compound .
Aplicaciones Científicas De Investigación
CID 53400515 has a wide range of scientific research applications, spanning across chemistry, biology, medicine, and industry. In chemistry, it is often used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. In medicine, this compound could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or targets. Additionally, in industry, this compound may be utilized in the development of new materials or as a component in various chemical processes .
Mecanismo De Acción
The mechanism of action of CID 53400515 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For instance, this compound may bind to specific receptors or enzymes, thereby modulating their activity and influencing downstream signaling pathways. The exact mechanism of action can vary and is often the subject of detailed biochemical and pharmacological studies .
Comparación Con Compuestos Similares
CID 53400515 can be compared with other similar compounds to highlight its unique properties and potential advantages. Similar compounds may include those with comparable chemical structures or functional groups. For example, compounds with similar molecular frameworks or substituents may exhibit analogous reactivity or biological activity.
Propiedades
Fórmula molecular |
C4H7ClSi |
|---|---|
Peso molecular |
118.63 g/mol |
InChI |
InChI=1S/C4H7ClSi/c1-4(2)3-6-5/h3H,1-2H3 |
Clave InChI |
YMJVDONLTRKIKH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C[Si]Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















